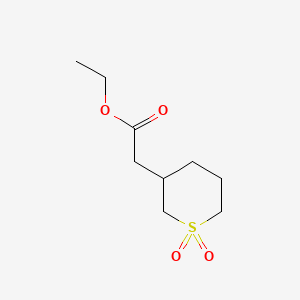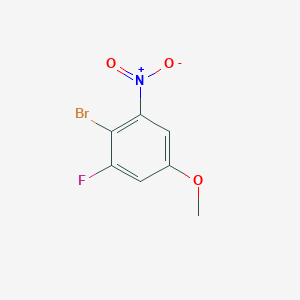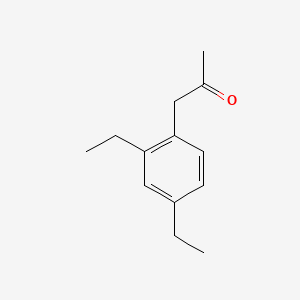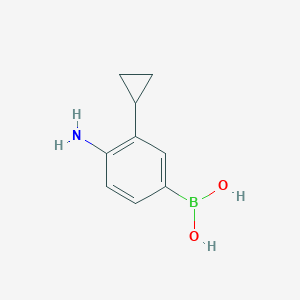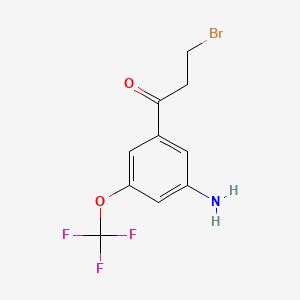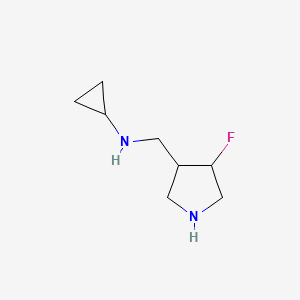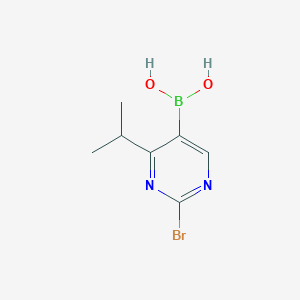
(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BBrN2O2 and a molecular weight of 244.88 g/mol . Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) under an inert atmosphere.
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can significantly reduce reaction times . The use of automated systems and acoustic dispensing technology can further streamline the synthesis process, enabling the rapid production of large libraries of boronic acid derivatives .
化学反応の分析
Types of Reactions
(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds by coupling the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium acetate or triethylamine, used to facilitate the reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Aryl Amines or Aryl Alcohols: Formed from Chan-Lam coupling.
科学的研究の応用
(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Isopropylpyrimidine-5-boronic Acid: A structurally similar compound with different substituents.
Borinic Acids: Compounds with two C-B bonds and one B-O bond, displaying different reactivity and properties compared to boronic acids.
Uniqueness
(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the bromine atom and the isopropyl group can affect the electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex compounds .
特性
分子式 |
C7H10BBrN2O2 |
|---|---|
分子量 |
244.88 g/mol |
IUPAC名 |
(2-bromo-4-propan-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H10BBrN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3 |
InChIキー |
ZWDJIHMEHQZQPE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C(C)C)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


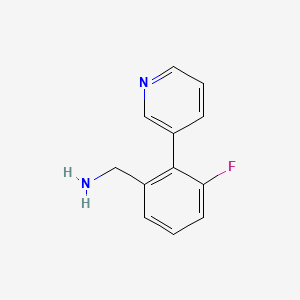
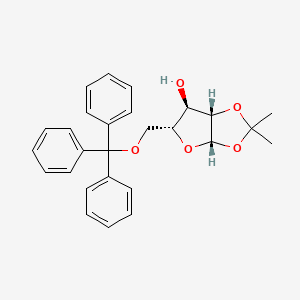
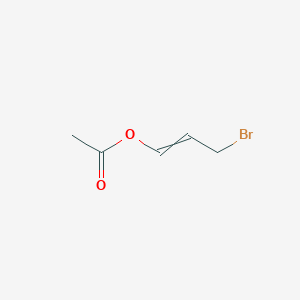
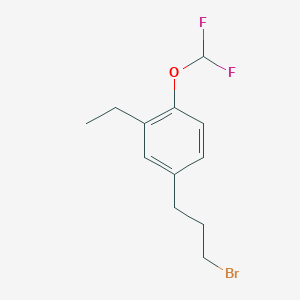

![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)
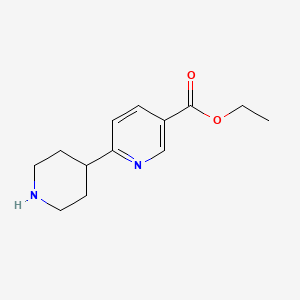
![9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14067350.png)
